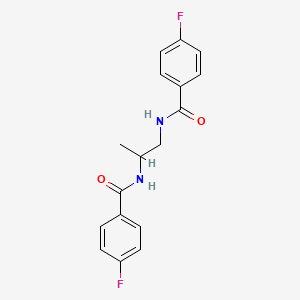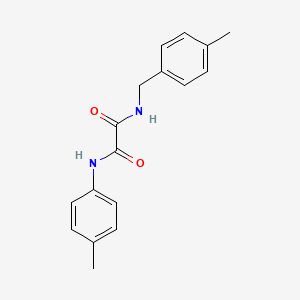
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as AGN 2979, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine receptor modulators and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
AGN 2979 acts as a positive allosteric modulator of glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. By enhancing the activity of glycine receptors, AGN 2979 can increase inhibitory neurotransmission and reduce neuronal excitability, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
AGN 2979 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anticonvulsant, anxiolytic, and sedative properties. It has also been shown to have anti-inflammatory effects and can modulate the release of neurotransmitters such as glutamate and GABA.
Advantages and Limitations for Lab Experiments
AGN 2979 has several advantages for use in lab experiments, including its potent and selective activity on glycine receptors, as well as its well-characterized mechanism of action. However, its limitations include its low solubility and poor bioavailability, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on AGN 2979, including the development of more potent and selective modulators of glycine receptors, as well as the investigation of its potential therapeutic applications in other areas, such as schizophrenia and neuropathic pain. Additionally, further research is needed to elucidate the precise mechanisms underlying its biochemical and physiological effects.
Synthesis Methods
The synthesis of AGN 2979 involves several steps, including the reaction of 4-chloro-2-methylphenyl isocyanate with glycine methyl ester, followed by the addition of allylamine and methanesulfonyl chloride. The final product is obtained through purification and isolation using column chromatography.
Scientific Research Applications
AGN 2979 has been extensively studied for its potential therapeutic applications in a variety of areas, including pain management, epilepsy, and anxiety disorders. It has been shown to modulate glycine receptors, which are involved in the regulation of neuronal excitability and synaptic transmission.
properties
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-4-7-15-13(17)9-16(20(3,18)19)12-6-5-11(14)8-10(12)2/h4-6,8H,1,7,9H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPOCEVMRRRSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)

![isopropyl 6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955306.png)

![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B4955318.png)

![methyl 6-({[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)nicotinate](/img/structure/B4955330.png)

![4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4955338.png)
![4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955353.png)

![N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4955370.png)

![5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride](/img/structure/B4955384.png)